4-((4-Methyl-1H-pyrazol-1-yl)methyl)thiophene-2-carbaldehyde
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Overview
Description
4-((4-Methyl-1H-pyrazol-1-yl)methyl)thiophene-2-carbaldehyde is a heterocyclic compound that features both a pyrazole and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methyl-1H-pyrazol-1-yl)methyl)thiophene-2-carbaldehyde typically involves the reaction of 4-methyl-1H-pyrazole with thiophene-2-carbaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((4-Methyl-1H-pyrazol-1-yl)methyl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
4-((4-Methyl-1H-pyrazol-1-yl)methyl)thiophene-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-((4-Methyl-1H-pyrazol-1-yl)methyl)thiophene-2-carbaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyrazole ring can act as a ligand, binding to metal ions or proteins, thereby influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1H-pyrazole: A simpler compound that lacks the thiophene ring but shares the pyrazole structure.
Thiophene-2-carbaldehyde: Contains the thiophene ring and aldehyde group but lacks the pyrazole moiety.
1-Methylpyrazole-4-boronic acid pinacol ester: A boronic acid derivative of 1-methylpyrazole, used in organic synthesis.
Uniqueness
4-((4-Methyl-1H-pyrazol-1-yl)methyl)thiophene-2-carbaldehyde is unique due to the combination of the pyrazole and thiophene rings, which imparts distinct electronic and steric properties. This dual-ring structure enhances its versatility in various chemical reactions and applications, making it a valuable compound in both research and industrial contexts .
Properties
Molecular Formula |
C10H10N2OS |
---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
4-[(4-methylpyrazol-1-yl)methyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H10N2OS/c1-8-3-11-12(4-8)5-9-2-10(6-13)14-7-9/h2-4,6-7H,5H2,1H3 |
InChI Key |
KIBXEISNUACKKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CC2=CSC(=C2)C=O |
Origin of Product |
United States |
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